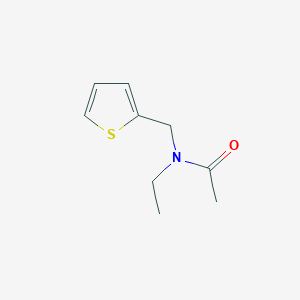
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone, also known as 4F-MPH, is a synthetic compound that belongs to the class of phenethylamines. It is a research chemical that is used in scientific studies to investigate its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters play a key role in regulating attention and focus, which may explain the cognitive enhancing effects of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve attention and focus. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its ability to improve cognitive performance in animal models. This makes it a useful tool for investigating the neural mechanisms underlying cognitive processes. However, one limitation of using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments is the potential for unwanted side effects, such as increased heart rate and blood pressure. Researchers must take precautions to ensure the safety of their subjects when using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in experiments.
Direcciones Futuras
There are many potential future directions for research on (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand the mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone and its effects on the brain. Finally, more research is needed to determine the long-term effects of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone use on cognitive function and overall health.
Conclusion
In conclusion, (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is a synthetic compound that is commonly used in scientific studies to investigate its potential applications in various fields. It has been shown to improve cognitive performance in animal models and may have potential applications in the treatment of ADHD and narcolepsy. Further research is needed to fully understand the mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone and its effects on the brain and body.
Métodos De Síntesis
The synthesis of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone involves the reaction of piperidine with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base. This reaction results in the formation of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone. The purity of the compound can be increased by recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is commonly used in scientific studies to investigate its potential applications in various fields. It has been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal studies. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-4-3-7-16(9-10)14(17)11-5-6-13(18-2)12(15)8-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCPRELBIZESGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
